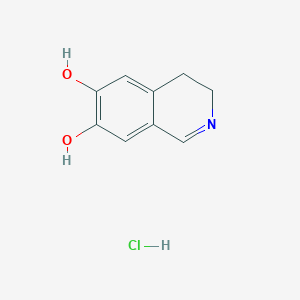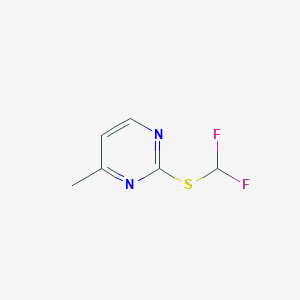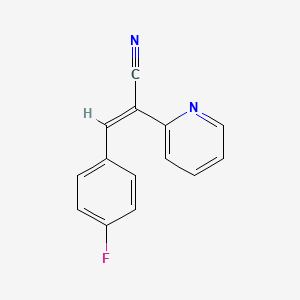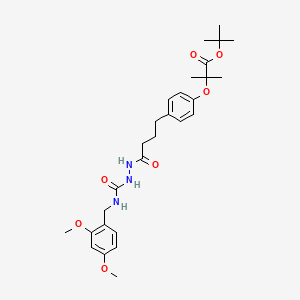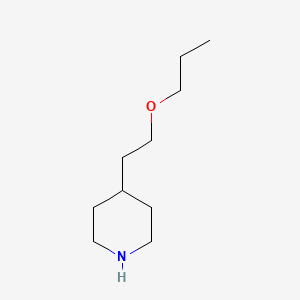
2-(4-Piperidinyl)ethyl propyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Piperidinyl)ethyl propyl ether is an organic compound with the molecular formula C10H21NO. It is a derivative of piperidine, a six-membered heterocyclic amine. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing ethers, including 2-(4-Piperidinyl)ethyl propyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). For this compound, the reaction would involve the corresponding piperidine derivative and propyl halide under appropriate conditions.
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate to alkenes . For large-scale production, the Williamson ether synthesis remains the most viable method due to its versatility and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Piperidinyl)ethyl propyl ether can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the ether to an aldehyde or ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ether to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the ether group is replaced by another nucleophile under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Aldehydes or ketones
Reduction: Alcohols
Substitution: Varies based on the nucleophile used
Scientific Research Applications
2-(4-Piperidinyl)ethyl propyl ether has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Piperidinyl)ethyl propyl ether involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes in the body, leading to their pharmacological effects . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocyclic amine with similar structural features.
Pyridine: Another nitrogen-containing heterocycle with significant pharmacological activities.
Dihydropyridine: A derivative of pyridine with additional hydrogen atoms, used in various therapeutic applications.
Uniqueness
2-(4-Piperidinyl)ethyl propyl ether is unique due to its specific ether linkage and the presence of the piperidine moiety. This combination imparts distinct chemical and pharmacological properties, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
4-(2-propoxyethyl)piperidine |
InChI |
InChI=1S/C10H21NO/c1-2-8-12-9-5-10-3-6-11-7-4-10/h10-11H,2-9H2,1H3 |
InChI Key |
DSSQRRDWUPHBIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCC1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


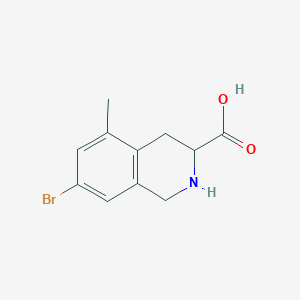
![(2S)-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]hexan-2-yloxy]-3-phenylpropanoic acid](/img/structure/B12848767.png)
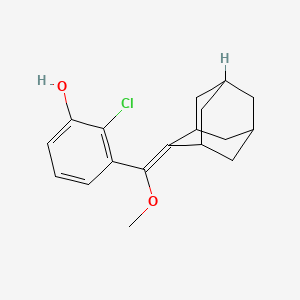
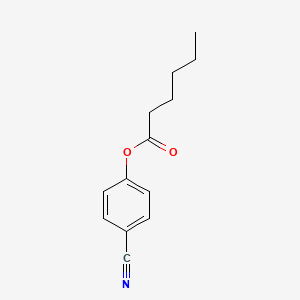
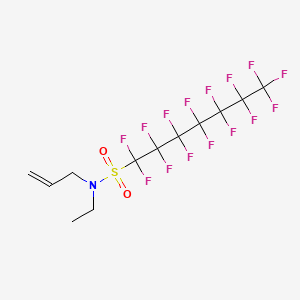

![(3AR,8bS)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole](/img/structure/B12848807.png)
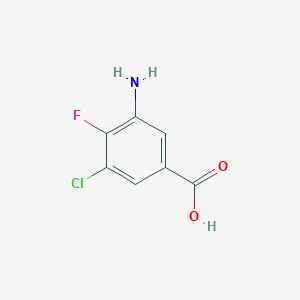
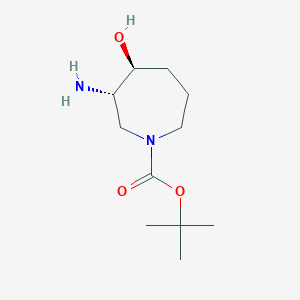
![6-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12848824.png)
